molecular formula C9H7B B3389088 Benzene, 1-bromo-3-(1,2-propadienyl)- CAS No. 91028-08-9

Benzene, 1-bromo-3-(1,2-propadienyl)-

Cat. No. B3389088
CAS RN: 91028-08-9
M. Wt: 195.06 g/mol
InChI Key: OVBTYZIPSQPDKT-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-(1,2-propadienyl)-, also known as bromobenzene, is an organic compound that is widely used in the chemical industry for the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes. It is a colorless liquid with a sweet odor and is highly flammable.

Mechanism of Action

Bromobenzene is a halogenated aromatic compound that undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and radical reactions. The mechanism of action of Benzene, 1-bromo-3-(1,2-propadienyl)- depends on the specific reaction it undergoes and the reagents used. For example, Benzene, 1-bromo-3-(1,2-propadienyl)- can undergo nucleophilic substitution with a strong nucleophile, such as sodium amide, to form a new compound.
Biochemical and Physiological Effects
Bromobenzene is toxic to humans and animals and can cause liver damage, kidney damage, and neurological effects. The toxicity of Benzene, 1-bromo-3-(1,2-propadienyl)- is due to its metabolism in the liver, where it is converted to a reactive intermediate that can bind to cellular proteins and cause damage. The toxicity of Benzene, 1-bromo-3-(1,2-propadienyl)- can be mitigated by using protective measures, such as wearing gloves and respirators, and by using appropriate disposal methods.

Advantages and Limitations for Lab Experiments

Bromobenzene is a useful reagent in organic chemistry and is widely used in laboratory experiments. Its advantages include its availability, low cost, and high reactivity. However, its limitations include its toxicity, flammability, and the need for safety precautions when handling it.

Future Directions

There are several future directions for the research on Benzene, 1-bromo-3-(1,2-propadienyl)-. One direction is the development of new synthetic routes for the production of Benzene, 1-bromo-3-(1,2-propadienyl)- that are more efficient and environmentally friendly. Another direction is the investigation of the toxicity mechanisms of Benzene, 1-bromo-3-(1,2-propadienyl)- and the development of new methods for mitigating its toxicity. Finally, the use of Benzene, 1-bromo-3-(1,2-propadienyl)- as a starting material for the synthesis of new pharmaceuticals and other chemicals is an area of active research.

Scientific Research Applications

Bromobenzene is widely used in scientific research for the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes. It is also used as a solvent in organic chemistry and as a reagent in chemical reactions. Bromobenzene is a common starting material for the synthesis of aryl halides, which are important building blocks in organic chemistry.

properties

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBTYZIPSQPDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476028
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91028-08-9
Record name Benzene, 1-bromo-3-(1,2-propadienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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